Lead selenite

Descripción general

Descripción

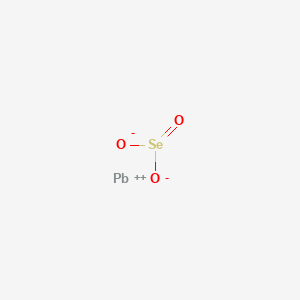

Lead selenite is an inorganic compound with the chemical formula PbSeO₃ It is a selenite salt of lead and is known for its unique structural and chemical properties

Métodos De Preparación

Lead selenite can be synthesized through several methods, including:

-

Hydrothermal Synthesis: : This method involves reacting lead salts (such as lead nitrate) with selenite salts (such as sodium selenite) in an aqueous solution under high temperature and pressure conditions.

-

Chemical Vapor Transport (CVT): : In this method, this compound is synthesized by transporting the reactants in the vapor phase and allowing them to react and deposit as solid crystals. This method is often used to obtain high-purity crystals .

-

Thermal Oxidation: : Lead selenide can be oxidized in the presence of atmospheric oxygen to form this compound. This process involves heating lead selenide at elevated temperatures to induce the oxidation reaction .

Análisis De Reacciones Químicas

Thermal Decomposition

Lead selenite undergoes thermal decomposition at high temperatures:

-

Decomposition : At bright-red heat, PbSeO₃ releases selenium oxide and oxygen:

This reaction highlights its instability under extreme thermal conditions.

Redox Interactions

While direct redox reactions of PbSeO₃ are less documented, selenite (SeO₃²⁻) participates in redox processes:

-

Antioxidant activity : Selenite (Se(IV)) neutralizes reactive oxygen species (ROS), mitigating oxidative stress in biological systems .

-

Electrochemical behavior : Selenite undergoes redox cycling (SeO₃²⁻ ↔ SeO₄²⁻) under acidic conditions, with equilibrium potentials dependent on pH .

Environmental and Adsorption Reactions

This compound interacts with mineral surfaces and organic ligands:

-

Goethite adsorption : Forms inner-sphere complexes via ligand exchange:

| Reaction Type | Mechanism | Key Products | Reference |

|---|---|---|---|

| Ligand exchange | Surface hydroxyl replacement | XHSeO₃⁻, XSeO₃⁻ | |

| Outer-sphere complexation | Electrostatic attraction | XOH₂⁺−HSeO₃⁻ |

Biological Interactions

In toxicological studies, selenite exhibits protective effects against lead-induced neurotoxicity:

Aplicaciones Científicas De Investigación

Materials Science

Optoelectronic Devices

Lead selenite has been investigated for its potential use in optoelectronic devices due to its semiconductor properties. Its ability to form heterostructures with other materials can lead to advancements in photodetectors and photovoltaic devices. The unique electronic properties of this compound make it suitable for applications in solar energy conversion and light-emitting diodes (LEDs) .

Glass Production

this compound is utilized in the glass industry, where it contributes to the coloration and decolorization of glass products. The compound helps neutralize greenish tints caused by iron impurities, allowing for clearer glass with desired aesthetic qualities. This application is particularly valuable in the manufacturing of decorative glass items and high-quality optical glasses .

Environmental Applications

Heavy Metal Remediation

this compound plays a role in environmental remediation strategies aimed at mitigating lead contamination. Studies have shown that selenium compounds can reduce the toxicity of lead in biological systems, acting as a protective agent against lead-induced oxidative stress. For instance, sodium selenite has been demonstrated to ameliorate the toxic effects of lead nitrate on human erythrocytes by enhancing antioxidant enzyme activities .

Bioremediation Studies

Research indicates that this compound can be used in bioremediation efforts to detoxify environments contaminated with heavy metals. Its incorporation into bioremediation strategies can enhance the survival of organisms exposed to toxic levels of lead, thereby promoting ecosystem recovery .

Biomedical Research

Cancer Research

this compound has been studied for its effects on cancer cells, particularly melanoma. Research indicates that sodium selenite can induce apoptosis in melanoma cells when combined with lead compounds, suggesting a potential therapeutic application in cancer treatment . The protective role of selenium against heavy metal-induced carcinogenesis highlights its importance in developing cancer prevention strategies.

Neuroprotection

The neuroprotective properties of this compound have been explored in various studies. For example, it has been shown to protect against lead-induced neurotoxicity in model organisms such as Caenorhabditis elegans. Selenium supplementation prior to exposure to lead significantly reduced oxidative stress markers and improved locomotion behaviors in these organisms . This suggests potential applications for selenium compounds in treating or preventing neurodegenerative diseases linked to heavy metal exposure.

Case Studies

Mecanismo De Acción

The mechanism of action of lead selenite involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with cellular components, leading to oxidative stress and the generation of reactive oxygen species (ROS). These ROS can induce apoptosis (programmed cell death) in cancer cells, making this compound a potential candidate for cancer therapy . Additionally, this compound can modulate the activity of enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects .

Comparación Con Compuestos Similares

Lead selenite can be compared with other similar compounds, such as:

-

Lead Sulfate (PbSO₄): : Both this compound and lead sulfate are lead salts, but they differ in their anionic components. Lead sulfate is less soluble in water compared to this compound and has different chemical reactivity.

-

Lead Phosphate (Pb₃(PO₄)₂): : Lead phosphate is another lead salt with distinct properties. It is used in different applications, such as in the production of lead-based pigments and as a stabilizer in plastics.

-

Copper-Lead Selenite Bromides: : These compounds are part of a larger family of selenite-based materials that include copper and bromide ions. They exhibit unique structural and electronic properties, making them suitable for various advanced applications .

Actividad Biológica

Lead selenite, a compound formed from lead and selenium, has garnered attention in scientific research due to its complex biological interactions, particularly concerning neurotoxicity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its protective effects against lead-induced toxicity, its role in various cellular processes, and its implications in health and disease.

Overview of this compound

This compound () is an inorganic compound that combines lead, a known neurotoxin, with selenium, an essential micronutrient. Selenium exists in various forms, including selenite (Se(IV)), which has been studied for its antioxidant properties and protective effects against heavy metal toxicity.

Protective Effects Against Lead-Induced Neurotoxicity

Recent studies have demonstrated that sodium selenite can mitigate the neurotoxic effects of lead exposure. One significant study utilized Caenorhabditis elegans as a model organism to investigate these effects. Key findings include:

- Locomotion Improvement : Selenite pretreatment (0.01 µM) significantly improved locomotion behaviors (body bends and head thrashes) in C. elegans exposed to lead (100 µM) .

- Reduction of Reactive Oxygen Species (ROS) : The intracellular ROS levels induced by lead exposure were markedly reduced following selenite supplementation, indicating a protective antioxidant mechanism .

- Neuronal Protection : Selenite was found to protect AFD sensory neurons from lead-induced toxicity, further supporting its role as a neuroprotective agent .

The protective mechanisms of this compound primarily involve its antioxidant properties. Selenium can enhance the activity of antioxidant enzymes and scavenge free radicals, thereby reducing oxidative stress caused by lead exposure. This is crucial because oxidative stress is a significant contributor to neurodegeneration and cognitive dysfunction associated with heavy metal toxicity .

1. Melanoma Induction Study

A study investigating the effects of lead chloride and sodium selenite on melanoma cells demonstrated that:

- Lead as a Potential Therapy : Lead chloride induced necrosis in melanoma cells, suggesting a potential therapeutic avenue for cancer treatment .

- Selenium's Protective Role : When combined with sodium selenite, the toxic effects of lead were mitigated, indicating that selenium can act as an antagonist to lead's harmful effects while potentially enhancing therapeutic outcomes in cancer treatment .

2. Cognitive Dysfunction Research

Another study focused on the cognitive impacts of lead exposure in mice found that:

- Selenium Supplementation : Mice treated with selenium showed alleviated cognitive dysfunction linked to hippocampal long-term potentiation (LTP) impairment caused by lead exposure . This suggests that selenium may help preserve cognitive functions in environments contaminated with heavy metals.

Data Tables

| Study Focus | Organism | Treatment | Key Findings |

|---|---|---|---|

| Neurotoxicity Protection | C. elegans | Sodium selenite | Improved locomotion; reduced ROS levels |

| Melanoma Induction | B16-F10 cells | Lead chloride + Selenite | Induced necrosis; protective effect of selenium |

| Cognitive Dysfunction | Mice | Selenium supplementation | Alleviated LTP impairment from lead exposure |

Propiedades

IUPAC Name |

lead(2+);selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGYSIAVLHDIBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319358 | |

| Record name | Selenious acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7488-51-9 | |

| Record name | Lead selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(2+) selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3W2LZB2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.